Cas no 67293-64-5 (10H-Phenothiazine,2-chloro-10-[2-methyl-3-(4-methyl-1-piperazinyl)propyl]-)
67293-64-5 structure
Product Name:10H-Phenothiazine,2-chloro-10-[2-methyl-3-(4-methyl-1-piperazinyl)propyl]-
Numero CAS:67293-64-5
MF:C21H26ClN3S
MW:387.969242572784
CID:521256
PubChem ID:3051176
Update Time:2025-04-19
10H-Phenothiazine,2-chloro-10-[2-methyl-3-(4-methyl-1-piperazinyl)propyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 10H-Phenothiazine,2-chloro-10-[2-methyl-3-(4-methyl-1-piperazinyl)propyl]-
- 2-chloro-10-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]phenothiazine
- 2-Chloro-10-[2-methyl-3-(4-methylpiperazino)propyl]-10H-phenothiazine
- DTXSID70986549
- 67293-64-5
- 6710 RP
- 2-Chloro-10-(2-methyl-3-(4-methylpiperazin-1-yl)propyl)-10H-phenothiazine
- 2-Chloro-10-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine
- Phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)-
-
- Inchi: 1S/C21H26ClN3S/c1-16(14-24-11-9-23(2)10-12-24)15-25-18-5-3-4-6-20(18)26-21-8-7-17(22)13-19(21)25/h3-8,13,16H,9-12,14-15H2,1-2H3
- Chiave InChI: VBGLIMIQXMCDGW-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC2=C(C=1)N(C1C=CC=CC=1S2)CC(C)CN1CCN(C)CC1
Proprietà calcolate
- Massa esatta: 387.153596
- Massa monoisotopica: 387.153596
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 26
- Conta legami ruotabili: 4
- Complessità: 457
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.3
- Superficie polare topologica: 35
Proprietà sperimentali
- Densità: 1.1463 (rough estimate)
- Punto di ebollizione: 529.9°C at 760 mmHg
- Punto di infiammabilità: 274.3°C
- Indice di rifrazione: 1.6000 (estimate)
10H-Phenothiazine,2-chloro-10-[2-methyl-3-(4-methyl-1-piperazinyl)propyl]- Letteratura correlata
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
4. Estimation of hydrogen sulfide from crude petroleum: a unique invention using a simple chemosensor†Shampa Kundu,Prithidipa Sahoo New J. Chem., 2019,43, 12369-12374
-
Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
67293-64-5 (10H-Phenothiazine,2-chloro-10-[2-methyl-3-(4-methyl-1-piperazinyl)propyl]-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso